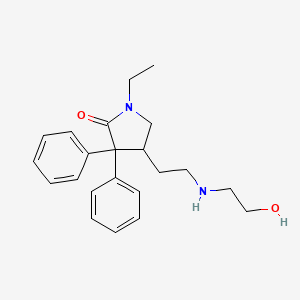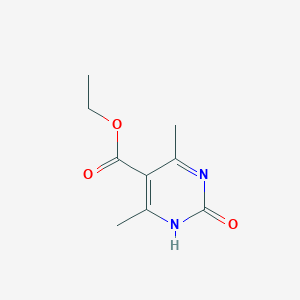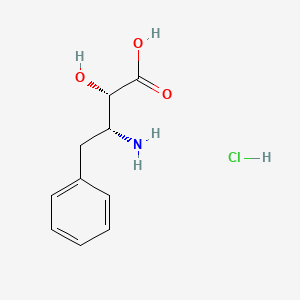
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one
Vue d'ensemble
Description
The compound “1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one ring, which is a five-membered lactam (a cyclic amide). This ring is substituted with ethyl and diphenyl groups. Additionally, it has a 2-hydroxyethylaminoethyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the lactam ring and the various substituents. The lactam could potentially undergo hydrolysis to form an amino acid. The diphenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar groups (like the lactam and the 2-hydroxyethylaminoethyl group) could make it somewhat soluble in polar solvents .Applications De Recherche Scientifique
Antioxidant and Radical-Scavenging Activity
The study of aminoxyl radicals, including compounds with functionalities similar to the one mentioned, indicates a very low toxicity and non-mutagenic properties, highlighting their potential in applications requiring radical-scavenging activities. Aminoxyl radicals such as 3-carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl (Tempol) have been evaluated for their antioxidant capacity, which could be relevant in designing compounds for oxidative stress mitigation (Sosnovsky, 1992).
Bioactive Peptides and Enzymatic Hydrolysis
The production of bioactive peptides through enzymatic hydrolysis from animal, plant, and fungal sources, demonstrating antioxidant activity, could be relevant in the context of enhancing the bioavailability and efficacy of compounds such as 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one. The manipulation of substrate properties and hydrolysis conditions to affect the antioxidant potential of peptides highlights the importance of structural properties in determining bioactivity (Czelej et al., 2022).
Genotoxicity and Carcinogenic Potential
Research on the genotoxicity and carcinogenic potential of ethylating agents, such as 1-Ethyl-1-nitrosourea (ENU), provides insight into the molecular mechanisms of action, including ethylation and carbamoylation. These findings are significant for understanding the mutagenic and carcinogenic risks associated with chemical exposure, which could inform safety assessments and regulatory considerations for related compounds (Shibuya & Morimoto, 1993).
Ethyl Carbamate in Foods and Beverages
The presence and toxicological review of ethyl carbamate (EC) in various foods and beverages, classified as "probably carcinogenic to humans," underline the importance of understanding the formation mechanisms and potential health risks associated with this and similar compounds. This knowledge is crucial for developing strategies to minimize exposure and health risks in consumer products (Weber & Sharypov, 2009).
Mécanisme D'action
Target of Action
Doxapram impurity B, also known as UNII-73P6569O4H or 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one, primarily targets the peripheral carotid chemoreceptors . These chemoreceptors play a crucial role in detecting changes in the oxygen, carbon dioxide, and pH levels in the blood and are responsible for initiating the body’s response to these changes .
Mode of Action
Doxapram impurity B stimulates the peripheral carotid chemoreceptors, which in turn leads to respiratory stimulation . It is thought to stimulate the carotid body by inhibiting certain potassium channels . This inhibition results in an increase in the activity of the chemoreceptors, leading to an increase in the rate and depth of respiration .
Biochemical Pathways
The primary biochemical pathway affected by Doxapram impurity B is the respiratory pathway. By stimulating the peripheral carotid chemoreceptors, it increases the rate and depth of respiration, enhancing the exchange of oxygen and carbon dioxide in the lungs . This can help to alleviate symptoms of respiratory insufficiency in patients with chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
It is known that the compound has a short duration of action . The oral bioavailability of Doxapram in preterm neonates is 74%, requiring a 33% higher dose via oral than intravenous administration to maintain exposure .
Result of Action
The primary result of the action of Doxapram impurity B is an increase in the rate and depth of respiration . This can help to alleviate symptoms of respiratory insufficiency in patients with COPD . Additionally, a pressor response may result following Doxapram administration, leading to an increase in blood pressure .
Action Environment
The action of Doxapram impurity B can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the compound’s action may be influenced by the patient’s physiological state, such as their blood oxygen and carbon dioxide levels, as well as the pH of their blood .
Orientations Futures
Propriétés
IUPAC Name |
1-ethyl-4-[2-(2-hydroxyethylamino)ethyl]-3,3-diphenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-24-17-20(13-14-23-15-16-25)22(21(24)26,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20,23,25H,2,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZGQONBFMWLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one | |
CAS RN |
1688-76-2 | |
| Record name | 1-Ethyl-4-(2-((2-hydroxyethyl)amino)ethyl)-3,3-diphenylpyrrolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001688762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ETHYL-4-(2-((2-HYDROXYETHYL)AMINO)ETHYL)-3,3-DIPHENYLPYRROLIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73P6569O4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Methylphenyl)sulfanyl]propanoic acid](/img/structure/B3108709.png)

![[(5-Nitrobiphenyl-2-yl)oxy]acetic acid](/img/structure/B3108718.png)







![tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3108778.png)


![Methyl 4-[(hydroxyimino)methyl]benzoate](/img/structure/B3108784.png)